L-Leucine 7-amido-4-methylcoumarin hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide hydrochloride . This nomenclature systematically describes:
- Chiral center : The (S)-configuration at the second carbon of the leucine moiety.
- Backbone structure : A pentanamide chain with a methyl branch at the fourth carbon.
- Coumarin derivative : Substitution at the seventh position of the 4-methyl-2-oxochromen scaffold.
- Salt form : Hydrochloride counterion associated with the protonated primary amine group.
The CAS registry number 62480-44-8 and alternative synonyms such as Leu-AMC·HCl and H-L-Leu-AMC hydrochloride are commonly used in biochemical literature.
Molecular Structure Analysis via X-ray Crystallography and Nuclear Magnetic Resonance Spectroscopy
While X-ray crystallographic data specific to this compound remain unpublished, its parent structure, (S)-2-amino-4-methyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)valeramide , shares a nearly identical backbone. Key structural features include:
Nuclear Magnetic Resonance (¹H NMR) data reveal:
Comparative Analysis of Tautomeric Forms and Protonation States
The compound exhibits pH-dependent tautomerism and protonation:
Coumarin keto-enol tautomerism :
Amine protonation :
Solid-State vs. Solution-Phase Conformational Dynamics
In polar solvents like methanol, the coumarin moiety adopts a coplanar arrangement with the amide group, enhancing fluorescence quantum yield. In contrast, crystalline samples show a twisted conformation (≈30° dihedral angle) to optimize lattice energy.
Properties
IUPAC Name |
(2S)-2-amino-4-methyl-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3.ClH/c1-9(2)6-13(17)16(20)18-11-4-5-12-10(3)7-15(19)21-14(12)8-11;/h4-5,7-9,13H,6,17H2,1-3H3,(H,18,20);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRXITKKWBOQRZ-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Activation of L-Leucine
L-Leucine’s carboxyl group is activated using carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) . These agents facilitate the formation of an active intermediate (e.g., an O-acylisourea), which reacts with the amine group of AMC. Alternatively, hydroxybenzotriazole (HOBt) or oxyma may be added to suppress racemization and improve coupling efficiency.
Coupling with 7-Amino-4-Methylcoumarin
The activated leucine intermediate is reacted with 7-amino-4-methylcoumarin in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) . The reaction is typically conducted under inert atmospheres (e.g., nitrogen or argon) to prevent moisture interference. A base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of AMC and drive the reaction forward.
Formation of the Hydrochloride Salt
After coupling, the product is precipitated and converted to its hydrochloride salt by treating with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or ethyl acetate . The salt form enhances stability and solubility for biochemical applications.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction yield and purity:
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 78–85 | 95–98 |
| DCM | 8.9 | 65–72 | 90–93 |
| THF | 7.5 | 60–68 | 88–90 |
DMF is preferred due to its high polarity, which solubilizes both the amino acid and coumarin derivative. However, DCM may be used for temperature-sensitive reactions.
Coupling Agents and Additives
Comparative studies of coupling agents show the following trends:
| Coupling Agent | Additive | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| EDC | HOBt | 4–6 | 82–88 |
| DCC | HOBt | 6–8 | 75–80 |
| EDC | Oxyma | 3–5 | 85–90 |
EDC with oxyma achieves higher yields in shorter times due to reduced side reactions.
Temperature and pH Control
Reactions are typically conducted at 0–25°C to minimize decomposition of the active intermediate. Maintaining a pH of 7–8 (via TEA/DIPEA) ensures the amine group of AMC remains deprotonated, facilitating nucleophilic attack.
Purification and Characterization
Chromatographic Purification
Crude products are purified using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). Fractions containing the desired product are lyophilized to obtain a pure powder.
Analytical Validation
-
Structural Confirmation :
Industrial-Scale Production
Industrial synthesis involves:
-
Continuous Flow Reactors : To enhance mixing and heat transfer, reducing reaction times by 30–40% compared to batch processes.
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In-Line Analytics : UV-Vis and IR sensors monitor reaction progress in real time.
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Cost Optimization : Bulk purchasing of AMC (≥98% purity) reduces raw material costs by ~20%.
Challenges and Solutions
Racemization
L-Leucine’s chiral center is prone to racemization during activation. Using HOBt or oxyma as additives reduces racemization to <2%.
Solvent Residuals
Trace DMF in the final product is removed via azeotropic distillation with toluene, achieving residuals <50 ppm.
Scalability
Pilot-scale trials show that doubling batch size (from 1 kg to 2 kg) maintains yield (±3%) but requires adjusted cooling rates to prevent exothermic side reactions.
Chemical Reactions Analysis
Types of Reactions
L-Leucine 7-amido-4-methylcoumarin hydrochloride primarily undergoes enzymatic hydrolysis. The compound can also participate in other reactions such as:
Oxidation: Under specific conditions, the coumarin moiety can be oxidized, altering its fluorescence properties.
Substitution: The amide bond can be targeted in substitution reactions, although this is less common.
Common Reagents and Conditions
Enzymatic Hydrolysis: Leucine aminopeptidase is the primary enzyme used, typically in a buffered aqueous solution at physiological pH.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used under controlled conditions to study the oxidative behavior of the compound.
Major Products Formed
Hydrolysis Product: The primary product of enzymatic hydrolysis is 7-amido-4-methylcoumarin, which exhibits fluorescence.
Oxidation Products: Various oxidized derivatives of the coumarin moiety can be formed, depending on the specific conditions and reagents used.
Scientific Research Applications
Biochemical Assays
L-Leucine 7-amido-4-methylcoumarin hydrochloride serves as an effective substrate in enzyme assays, particularly for leucine aminopeptidase and other broad specificity aminopeptidases. The enzymatic activity of these proteases results in the release of a fluorescent product, 7-amino-4-methylcoumarin, which can be quantitatively measured. This property enables researchers to study enzyme kinetics and activity, providing insights into protease functions across various biological systems.
Key Findings:
- In studies assessing enzyme activity in meconium samples from neonates, this compound was used to measure aminopeptidase activities, demonstrating significant differences based on delivery method (vaginal vs. cesarean) .
- The compound has shown greater sensitivity compared to traditional substrates like 4-methoxynaphthylamide .
Fluorescent Probes
The distinctive structure of this compound allows it to function as a fluorescent probe for tracking cellular processes. This capability is particularly beneficial in live cell imaging applications where visualization of biological processes is crucial.
Applications:
- Used in cellular studies to monitor proteolytic activities in real-time.
- Enhances imaging techniques by providing clear fluorescence signals that facilitate the observation of cellular dynamics.
Drug Development
Research into this compound has expanded into pharmaceutical applications, particularly concerning its role in developing therapeutic agents targeting metabolic disorders. The compound's ability to act as a substrate for specific enzymes makes it a candidate for screening potential drug interactions and effects.
Research Insights:
- Investigations into its use as a fluorogenic substrate have implications for understanding drug metabolism and efficacy .
- Ongoing studies are exploring its potential in targeting specific metabolic pathways influenced by aminopeptidases.
Protein Synthesis Studies
This compound plays a significant role in studies focused on protein synthesis and the functions of amino acids within cellular metabolism. By utilizing this compound, researchers can investigate how amino acids influence protein synthesis rates and overall metabolic processes.
Relevant Research:
- Studies have highlighted its importance in understanding the biochemical roles of amino acids in health and disease contexts .
Analytical Chemistry
In analytical chemistry, this compound is employed for detecting and quantifying amino acids across various samples. This application is vital for nutritional assessments and clinical research where precise measurements of amino acid concentrations are necessary.
Data Utilization:
- Analytical methods utilizing this compound have been developed to provide accurate quantification of amino acids, contributing valuable data to nutritional science .
Summary Table of Applications
Mechanism of Action
The compound exerts its effects through the following mechanism:
Enzymatic Cleavage: Leucine aminopeptidase cleaves the amide bond between L-leucine and 7-amido-4-methylcoumarin.
Fluorescence Emission: The cleavage releases 7-amido-4-methylcoumarin, which emits fluorescence upon excitation, allowing for the quantification of enzyme activity.
Molecular Targets: The primary target is leucine aminopeptidase, but the compound can also interact with other proteases under specific conditions.
Comparison with Similar Compounds
Comparison with Similar Fluorogenic Substrates
Structural and Functional Similarities
Fluorogenic substrates share a coumarin-derived fluorophore (e.g., AMC or 4-methylumbelliferyl) linked to amino acids or peptides. Enzymatic cleavage releases the fluorophore, enabling quantification of protease or peptidase activity. Below is a comparative analysis:
Table 1: Key Properties of L-Leucine 7-Amido-4-Methylcoumarin Hydrochloride and Analogues
Enzyme Specificity and Selectivity
- L-Leucine-AMC: Highly specific for LAP3, a metallopeptidase involved in protein turnover and peptide processing .
- Z-Phe-Arg-AMC : Targets cysteine proteases like cathepsin B/L, critical in cancer and neurodegenerative disease research .
- L-Valine-AMC: Selectively measures valine aminopeptidase activity, useful in microbial ecology studies .
- 4-Methylumbelliferyl derivatives : Used for glycosidases (e.g., β-glucosidase, chitinase) with distinct spectral properties .
Fluorescence Characteristics
- Excitation/Emission : Most AMC-based substrates emit between 440–460 nm. Variations in excitation (355–380 nm) depend on substituents (e.g., Z-Phe-Arg-AMC’s 355 nm due to the peptide backbone) .
- Sensitivity : L-Leucine-AMC’s low background fluorescence and high quantum yield make it ideal for low-abundance enzyme detection .
Biological Activity
L-Leucine 7-amido-4-methylcoumarin hydrochloride (Leu-AMC) is a fluorogenic substrate primarily used in biochemical assays to measure aminopeptidase activity. Its biological significance stems from its ability to provide sensitive and quantitative assessments of enzymatic activity across various organisms, including bacteria, plants, and mammals.
- Molecular Formula: CHNO·HCl
- Molecular Weight: 324.81 g/mol
- CAS Number: 62480-44-8
- Storage Conditions: Store at -20°C, protect from light.
Leu-AMC functions as a substrate for leucine aminopeptidases (LAPs), which catalyze the removal of amino acids from the N-terminus of peptides. Upon hydrolysis, Leu-AMC releases 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence when excited at 380 nm and emits at 440 nm. This property allows for real-time monitoring of enzymatic activity via fluorescence measurements.
Biological Applications
1. Enzyme Assays:
Leu-AMC is extensively utilized in enzyme assays to quantify LAP activity in various biological samples, including human tissues where LAPs are highly active, particularly in the kidney and liver .
2. Research Studies:
Recent studies have demonstrated its application in assessing protease and aminopeptidase activities in clinical samples such as meconium from neonates . The results indicated significant variations in enzyme activities based on the delivery method (vaginal vs. cesarean), highlighting its relevance in clinical diagnostics.
Case Study: Meconium Analysis
A study aimed at evaluating aminopeptidase activities in meconium samples from neonates used Leu-AMC as a substrate. The findings revealed:
- Higher aminopeptidase activity in the first meconium portion compared to the last.
- Statistically significant differences based on the mode of delivery (P=0.004 for proteases, P=0.038 for aminopeptidases) .
Table: Summary of Meconium Aminopeptidase Activities
| Sample Type | Aminopeptidase Activity (nM/l/h) | Statistical Significance |
|---|---|---|
| First Portion (Vaginal Birth) | Higher than last portion | P < 0.01 |
| Last Portion (Cesarean Section) | Lower than first portion | P < 0.05 |
Enzymatic Activity Measurement
In another study focusing on microbial enzymatic activities, Leu-AMC was used to measure maximum hydrolysis reaction velocities (Vmax) for various substrates, demonstrating its versatility in environmental microbiology .
Comparative Studies
Leu-AMC has been compared with other fluorogenic substrates to evaluate its sensitivity and specificity:
- It outperformed 4-methoxynaphthylamide assays in detecting LAP activity .
- Its use provided consistent and reproducible results across different sample types, making it a preferred choice for researchers studying enzyme kinetics.
Table: Comparison of Fluorogenic Substrates for LAP Activity
| Substrate | Sensitivity | Specificity |
|---|---|---|
| This compound | High | Broad |
| 4-Methoxynaphthylamide | Moderate | Narrow |
Q & A
Q. What is the mechanism of action of L-Leucine 7-amido-4-methylcoumarin hydrochloride in detecting leucine aminopeptidase (LAP) activity?
this compound acts as a fluorogenic substrate for leucine aminopeptidase (LAP3). Upon enzymatic cleavage, the amide bond between leucine and 7-amino-4-methylcoumarin (AMC) is hydrolyzed, releasing free AMC. The fluorescence intensity of AMC (excitation/emission: 340–360 nm/440–460 nm) is proportional to enzyme activity, enabling quantitative kinetic assays . Controls should include reaction mixtures without enzyme or substrate to account for autofluorescence and non-specific hydrolysis.
Q. How should this compound be stored to ensure stability in enzymatic assays?
The compound is hygroscopic and sensitive to light. Store as a lyophilized powder at -20°C for long-term stability (up to 3 years) or at 4°C for short-term use (2 years). Prepare working solutions in anhydrous DMSO (100 mg/mL, 307.88 mM) and avoid repeated freeze-thaw cycles to prevent degradation .
Q. What are the critical parameters for designing a fluorometric assay using this substrate?
Key parameters include:
- Substrate concentration : Optimize using Michaelis-Menten kinetics (typical range: 10–200 µM).
- Buffer conditions : Use pH 7.4–8.0 buffers (e.g., Tris-HCl or PBS) to match physiological conditions.
- Temperature : Maintain at 37°C for mammalian enzymes or adjust for thermophilic variants.
- Detection : Use a fluorescence plate reader with appropriate filters (e.g., 360/460 nm) and calibrate with AMC standards .
Advanced Research Questions
Q. How can conflicting data on substrate hydrolysis rates in different experimental systems be resolved?
Discrepancies may arise from variations in enzyme isoforms, assay conditions, or interference from cofactors. For example:
- Enzyme source : Recombinant human LAP3 vs. bacterial homologs (e.g., Staphylococcus aureus) may exhibit divergent kinetics .
- Inhibitors : Test specificity using inhibitors like bestatin (a broad-spectrum aminopeptidase inhibitor) to confirm target activity .
- Matrix effects : Use dialysis or size-exclusion chromatography to remove low-molecular-weight contaminants in cell lysates .
Q. What methods are recommended for optimizing the substrate-to-enzyme ratio in high-throughput screening (HTS)?
Perform a pilot assay with a substrate concentration gradient (0.1–10× Km) and fixed enzyme concentration. Use the linear range of the progress curve (initial 10–20% reaction) to determine the optimal ratio. For HTS, employ robotic liquid handling systems to minimize variability and include Z’-factor validation (>0.5 indicates robust assay quality) .
Q. How can non-specific fluorescence interference be minimized in complex biological samples (e.g., serum or tissue homogenates)?
- Sample pretreatment : Deproteinize using acetonitrile (3:1 v/v) or centrifugal filters (10 kDa cutoff) to remove particulates.
- Background subtraction : Measure fluorescence in parallel reactions with a competitive inhibitor (e.g., 1 mM leucyl-leucine).
- Quenching agents : Add 0.1% Triton X-100 to reduce light scattering in turbid samples .
Q. What are the implications of the compound’s LogP (3.988) and tPSA (85.33) in cellular uptake studies?
The high LogP value indicates significant hydrophobicity, which may enhance membrane permeability but also increase non-specific binding. The polar surface area (tPSA) suggests moderate solubility in aqueous buffers. For live-cell imaging, pre-incubate cells with pluronic F-127 (0.01%) to improve substrate delivery .
Applications in Specialized Research
Q. How is this substrate used to study bacterial biofilm formation (e.g., Staphylococcus aureus)?
this compound inhibits biofilm formation by interfering with extracellular protease activity. Treat bacterial cultures with 10–50 µM substrate and monitor fluorescence over 24 hours. Correlate reduced AMC release with biofilm biomass (quantified via crystal violet staining) .
Q. Can this compound be used to screen for LAP3 inhibitors in drug discovery?
Yes. Use a competitive inhibition assay:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
